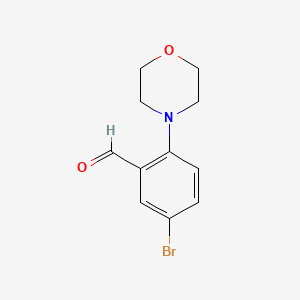
5-Bromo-2-morpholinobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Bromo-2-morpholinobenzaldehyde is a chemical compound that is part of a broader class of organic compounds involving morpholine structures and brominated aromatic aldehydes. The interest in such compounds arises from their potential applications in various fields, including medicinal chemistry and materials science. The morpholine moiety is a versatile scaffold in drug design, and the presence of a bromine atom on the aromatic ring can facilitate further chemical modifications through various organic reactions .
Synthesis Analysis
The synthesis of morpholine derivatives can be approached through different pathways. One method involves the transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine using bromine in dichloromethane . Another efficient synthesis route for morpholin-2-one derivatives utilizes glycolaldehyde dimer in a one-pot Ugi multicomponent reaction with various alpha-amino acids and isocyanides . Additionally, morpHoline-2,5-dione has been synthesized from glycine and bromoacetyl bromide, with the reaction conditions optimized for better yields .
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-bromo-salicylaldehyde-2-methylthiosemicarbazonato(nitrato)copper(II) monohydrate, has been elucidated using single-crystal X-ray diffraction. This compound features a planar, tridentate ligand coordinating to a copper(II) ion, with a geometry described as 4+1+1. The morpholine ring in other studied compounds adopts a chair conformation, which is a common and stable conformation for this type of heterocycle .
Chemical Reactions Analysis
The brominated morpholine derivatives are reactive substrates for further chemical transformations. For instance, the 3,5-di(bromomethyl)morpholine can undergo nucleophilic displacement of the bromo atoms to yield various substituted morpholines . The presence of the bromine atom on the aromatic ring of 5-bromo-2-morpholinobenzaldehyde would similarly allow for its participation in nucleophilic aromatic substitution reactions, potentially leading to a wide array of functionalized products.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 5-Bromo-2-morpholinobenzaldehyde are not detailed in the provided papers, the properties of similar compounds can be inferred. The crystalline structure, spectral data (IR, UV-vis, EPR), and biological activity measurements of related compounds provide insights into their stability, electronic properties, and potential interactions with biological targets . The solubility, melting points, and reactivity of these compounds would be influenced by the presence of the morpholine ring and the substituents on the aromatic ring.
Eigenschaften
IUPAC Name |
5-bromo-2-morpholin-4-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-10-1-2-11(9(7-10)8-14)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXQFFOLHURHCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630513 |
Source


|
| Record name | 5-Bromo-2-(morpholin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-morpholinobenzaldehyde | |
CAS RN |
742099-65-6 |
Source


|
| Record name | 5-Bromo-2-(4-morpholinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=742099-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(morpholin-4-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

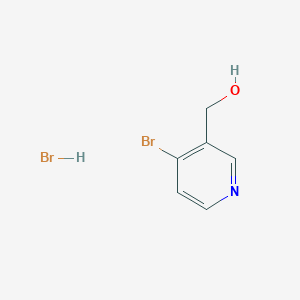
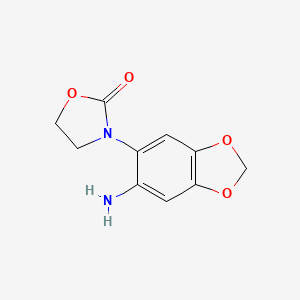
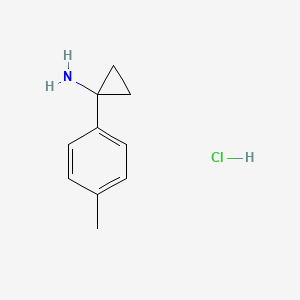
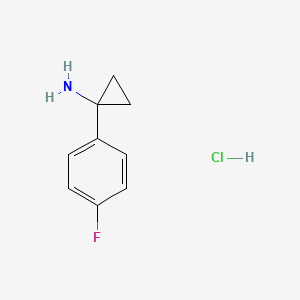
![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)

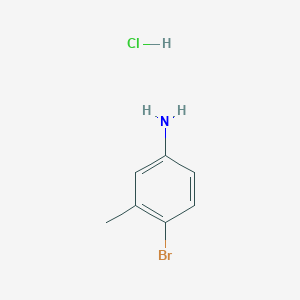
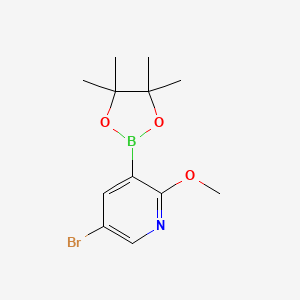
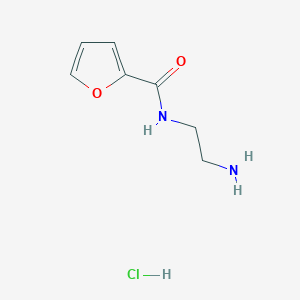
![[6-bromo-4-(methylamino)-3,4-dihydro-2H-chromen-3-yl]methanol hydrochloride](/img/structure/B1290667.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde](/img/structure/B1290669.png)
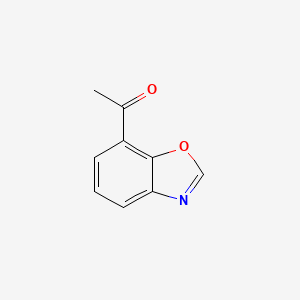
![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)